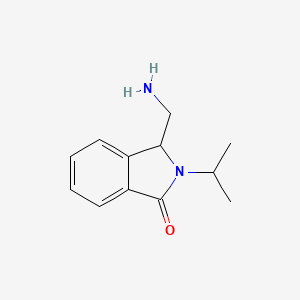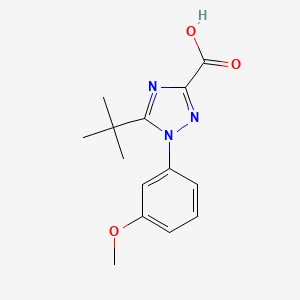![molecular formula C7H9BrN2O2 B13219070 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: is a heterocyclic compound with the following chemical formula:
C7H9BrN2O2
. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles play crucial roles in various biological processes and have applications in both medicinal chemistry and industry.Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of 2-bromo-3-methoxyaniline with glyoxal in the presence of an acid catalyst. The resulting intermediate undergoes intramolecular cyclization to form the imidazo[2,1-c][1,4]oxazine ring system.
Reaction Conditions::- Reactants: 2-bromo-3-methoxyaniline, glyoxal
- Catalyst: Acidic conditions (e.g., sulfuric acid)
- Temperature: Typically performed at elevated temperatures
- Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The methoxy group can be oxidized to the corresponding carbonyl group.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazo[2,1-c][1,4]oxazine ring system may yield different derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Oxidation may yield the corresponding carbonyl compound, while substitution could lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry::
Antimicrobial Properties: Imidazoles exhibit antimicrobial activity, making them valuable in drug discovery.
Anticancer Potential: Some imidazole derivatives show promising anticancer effects.
Dyes and Pigments: Imidazoles serve as precursors for dyes and pigments.
Corrosion Inhibitors: Imidazole-based compounds protect metals from corrosion.
Wirkmechanismus
The exact mechanism of action for 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific substitution pattern, it shares similarities with other imidazole derivatives, such as 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid . These related compounds may have distinct properties and applications.
Eigenschaften
Molekularformel |
C7H9BrN2O2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
2-bromo-3-methoxy-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-7-6(8)9-5-4-12-3-2-10(5)7/h2-4H2,1H3 |
InChI-Schlüssel |
VRHSQLGNZKMUET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C2N1CCOC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


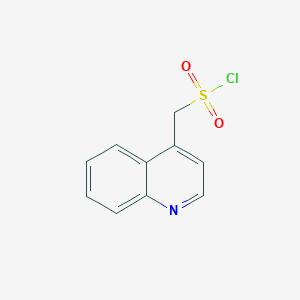
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)
![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)

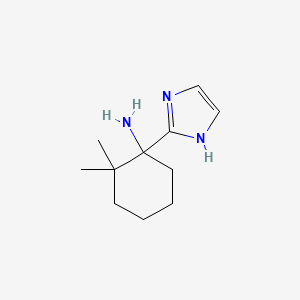

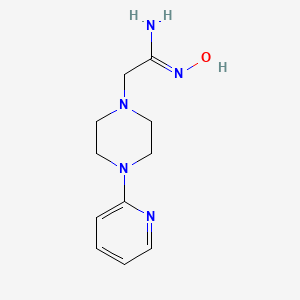
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)

